![molecular formula C21H14ClF3N2O B2774110 6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole CAS No. 338978-66-8](/img/structure/B2774110.png)
6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . This particular compound features a benzimidazole core substituted with a chloro group, a phenyl ring, and a trifluoromethylbenzyl ether moiety, which contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Phenyl Substitution: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Ether Formation: The final step involves the formation of the ether linkage by reacting the benzimidazole derivative with 3-(trifluoromethyl)benzyl alcohol under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for reagent addition and product isolation can improve efficiency and safety.
Analyse Des Réactions Chimiques
Synthetic Routes and Functionalization
The compound is synthesized via multistep protocols, often involving cyclization and alkylation reactions. Key steps include:
-
Core formation : Condensation of o-phenylenediamine derivatives with carbonyl compounds under acidic or catalytic conditions .
-
N-alkylation : Introduction of the 3-(trifluoromethyl)benzyloxy group via nucleophilic substitution or Mitsunobu reactions .
Reaction Step | Reagents/Conditions | Yield | Key Reference |
---|---|---|---|
Benzimidazole core formation | o-Phenylenediamine, aldehydes, HCl (80°C) | 85–92% | |
N-alkylation | 3-(Trifluoromethyl)benzyl bromide, K2CO3, DMF (60°C) | 78% |
Chlorine at Position 6
-
Nucleophilic aromatic substitution (NAS) : The electron-deficient benzimidazole ring (due to the trifluoromethyl group) facilitates displacement of the chlorine atom with nucleophiles (e.g., amines, alkoxides) .
-
Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis .
3-(Trifluoromethyl)benzyloxy Group
-
Hydrogenolysis : Cleavage of the benzyl ether using H2/Pd-C to yield a hydroxyl group .
-
Acid-catalyzed hydrolysis : Stable under mild acidic conditions but degrades in concentrated HCl (>6 M) .
Electrophilic and Photocatalytic Modifications
-
Electrophilic substitution : Limited due to the electron-withdrawing trifluoromethyl group. Halogenation occurs selectively at position 4 or 5 under controlled conditions .
-
Photocatalytic C–H functionalization : Utilizes PANI-5@Au:CuO nanocomposites for regioselective alkylation or arylation .
Reaction Type | Conditions | Product | Selectivity |
---|---|---|---|
Bromination | NBS, AIBN, CCl4 (reflux) | 5-bromo derivative | >90% |
Photocatalytic alkylation | PANI-5@Au:CuO, visible light | 4-alkylated product | 85% |
Stability and Degradation Pathways
-
Thermal stability : Decomposes above 250°C, with the trifluoromethyl group remaining intact up to 300°C .
-
Hydrolytic degradation : Susceptible to alkaline hydrolysis (pH >10) at the benzyloxy ether bond.
Condition | Degradation Product | Half-Life |
---|---|---|
0.1 M NaOH (25°C) | 6-chloro-2-phenyl-1H-benzimidazol-1-ol | 2.5 hr |
0.1 M HCl (25°C) | No degradation | – |
Biological Interactions and Pharmacological Derivatization
-
N-alkylation optimization : Increasing alkyl chain length at N-1 enhances lipophilicity and antimicrobial activity (e.g., heptyl derivatives show MIC = 4 μg/mL against MRSA) .
-
Targeted modifications : Introduction of polar groups (e.g., –OH, –COOH) improves water solubility for drug formulation .
Comparative Reactivity of Analogues
Structural analogues exhibit distinct reactivity patterns:
Key Research Findings
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole. The compound exhibits notable activity against various cancer cell lines.
- Mechanism of Action : The compound's efficacy is attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells, particularly non-small cell lung cancer (A549) cells. It has been shown to downregulate critical proteins involved in cell cycle regulation and apoptosis pathways, such as cyclin-dependent kinase 9 (CDK9) and p38 MAPK .
Antimicrobial Properties
The compound has also demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
- In Vitro Studies : In laboratory settings, derivatives of benzimidazole have been tested for their antibacterial effects against various strains including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to standard antibiotics .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted by Luo et al. synthesized a series of benzimidazole derivatives and evaluated their anticancer properties. Among these, compounds similar to this compound showed promising results in inhibiting the growth of A549 cells with IC50 values indicating high potency .
Case Study 2: Antimicrobial Activity
Research by Vasantha et al. assessed the antibacterial effects of various benzimidazole derivatives against MRSA and other pathogens. The results indicated that certain derivatives exhibited MIC values lower than those of established antibiotics, showcasing their potential as alternative therapeutic agents .
Mécanisme D'action
The mechanism of action of 6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The trifluoromethyl group enhances its lipophilicity, improving cell membrane permeability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenyl-1H-benzimidazole: Lacks the chloro and trifluoromethylbenzyl groups, resulting in different biological activity.
6-chloro-2-phenyl-1H-benzimidazole: Similar but without the trifluoromethylbenzyl ether moiety.
2-(trifluoromethyl)benzimidazole: Contains the trifluoromethyl group but lacks the phenyl and chloro substitutions.
Uniqueness
6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the chloro and phenyl groups contribute to its reactivity and potential therapeutic effects.
Activité Biologique
6-Chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole (CAS No. 338978-66-8) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antiprotozoal, and anticancer research. This article reviews the current understanding of its biological activity, supported by various studies and findings.
- Molecular Formula : C21H14ClF3N2O
- Molecular Weight : 402.8 g/mol
- Boiling Point : 509.3 ± 60.0 °C (predicted)
- Density : 1.33 ± 0.1 g/cm³ (predicted)
- pKa : 2.09 ± 0.10 (predicted) .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those containing trifluoromethyl groups. The presence of the trifluoromethyl moiety is known to enhance biological activity by increasing lipophilicity and bioavailability.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
The compound demonstrated significant potency against protozoal infections, outperforming standard treatments such as albendazole and metronidazole.
Antiprotozoal Activity
The antiprotozoal efficacy of this compound is particularly noteworthy. In vitro studies have shown that derivatives similar to this compound exhibit moderate to high activity against Plasmodium falciparum, the causative agent of malaria.
Case Study: Antimalarial Activity
In a comparative study, compounds with similar structures exhibited IC50 values of approximately 5.98 μM against W2 and D6 strains of Plasmodium falciparum, indicating potential as new antimalarial agents .
Anticancer Activity
Benzimidazole derivatives have garnered attention for their anticancer properties. Research indicates that compounds in this class can induce apoptosis in various cancer cell lines.
Table 2: Anticancer Activity Data
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound X | MCF7 (breast cancer) | 25.72 ± 3.95 |
Compound Y | U87 (glioblastoma) | 45.2 ± 13.0 |
These findings suggest that the compound may inhibit tumor growth and could be further explored for therapeutic applications in oncology.
Structure-Activity Relationship (SAR)
The structural modifications in benzimidazole derivatives significantly influence their biological activities. The introduction of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and overall potency of these compounds.
Key Points in SAR:
Propriétés
IUPAC Name |
6-chloro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O/c22-17-9-10-18-19(12-17)27(20(26-18)15-6-2-1-3-7-15)28-13-14-5-4-8-16(11-14)21(23,24)25/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBXIHKUPYSMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)C(F)(F)F)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.